Cas no 98112-41-5 (Brevetoxin A)

Brevetoxin A 化学的及び物理的性質
名前と識別子
-
- Brevetoxin A
- 1- AMINOPYRENE
- BREVETOXIN PBTX-1
- Gb-1 toxin
- Pbtx 1
- Ptychodiscus brevis toxin 1
- DTXSID60879996
- 2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal
- Brevetoxin PbTx 1
- CHEMBL2152260
- Epitope ID:164433
- NS00075603
- CHEBI:61250
- Q27130932
- 98112-41-5
- 2-[[(24Z,49Z)-41-Hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal
-
- インチ: InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1
- InChIKey: MGVIMUPHKPHTKF-HQUFVKSZSA-N
- ほほえんだ: CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C
計算された属性
- せいみつぶんしりょう: 866.48200
- どういたいしつりょう: 866.482
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 13
- 重原子数: 62
- 回転可能化学結合数: 3
- 複雑さ: 1720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 22
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 147A^2
じっけんとくせい
- 密度みつど: 1.145
- 屈折率: 1.507
- PSA: 146.67000
- LogP: 5.95070
Brevetoxin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | B6916-1 mg |
Brevetoxin 1 |
98112-41-5 | ≥95% | 1mg |
$7,027.90 | 2023-07-11 | |
LKT Labs | B6916-100g |
Brevetoxin 1 |
98112-41-5 | ≥95% | 100g |
$865.20 | 2024-05-21 | |
LKT Labs | B6916-100 μg |
Brevetoxin 1 |
98112-41-5 | ≥95% | 100μg |
$824.00 | 2023-04-12 | |
LKT Labs | B6916-100 µg |
Brevetoxin 1 |
98112-41-5 | ≥95% | 100µg |
$824.00 | 2023-07-11 | |
LKT Labs | B6916-1mg |
Brevetoxin 1 |
98112-41-5 | ≥95% | 1mg |
$7379.30 | 2024-05-21 |
Brevetoxin A 関連文献
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Zhuangqiang Gao,Dianping Tang,Mingdi Xu,Guonan Chen,Huanghao Yang Chem. Commun. 2014 50 6256
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Ryuichi Sakai,Geoffrey T. Swanson Nat. Prod. Rep. 2014 31 273
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Fabrice Dénès,Carl H. Schiesser,Philippe Renaud Chem. Soc. Rev. 2013 42 7900
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Luiz F. Silva,Jr.,Berit Olofsson Nat. Prod. Rep. 2011 28 1722
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Chambers C. Hughes Nat. Prod. Rep. 2021 38 1684
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Kelsey L. Poulson,R. Drew Sieg,Julia Kubanek Nat. Prod. Rep. 2009 26 729
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Christopher J. Morten,Jeffery A. Byers,Aaron R. Van Dyke,Ivan Vilotijevic,Timothy F. Jamison Chem. Soc. Rev. 2009 38 3175
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Minoru Isobe,Akinari Hamajima Nat. Prod. Rep. 2010 27 1204
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K. C. Nicolaou,Christopher R. H. Hale,Christian Nilewski,Heraklidia A. Ioannidou Chem. Soc. Rev. 2012 41 5185
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Ryan M. Van Wagoner,Masayuki Satake,Jeffrey L. C. Wright Nat. Prod. Rep. 2014 31 1101
Brevetoxin Aに関する追加情報
Recent Advances in Brevetoxin A (98112-41-5) Research: Implications for Neuropharmacology and Toxicology
Brevetoxin A (CAS: 98112-41-5), a potent neurotoxin produced by the marine dinoflagellate *Karenia brevis*, has garnered significant attention in recent years due to its complex mechanism of action and potential applications in neuroscience and drug development. This research brief synthesizes the latest findings on Brevetoxin A, focusing on its molecular interactions, toxicological profiles, and emerging therapeutic avenues. Recent studies have elucidated its binding affinity to voltage-gated sodium channels (VGSCs), particularly Nav1.1–Nav1.7 subtypes, with nanomolar potency, offering insights into both its toxicity and potential as a pharmacological tool.
A 2023 study published in *Marine Drugs* employed cryo-EM to resolve the structure of Brevetoxin A bound to Nav1.4, revealing a unique binding pocket at the S5-S6 linker of domain IV. This structural data, combined with electrophysiological assays, demonstrated subtype-specific modulation, suggesting its utility in designing selective VGSC modulators for pain management or epilepsy. Concurrently, advances in synthetic biology have enabled scalable production of Brevetoxin A analogs via engineered *E. coli* platforms, addressing previous supply constraints (Nature Chemical Biology, 2024).
Toxicological research has identified novel biomarkers for Brevetoxin A exposure, including upregulated expression of pro-inflammatory cytokines (IL-6, TNF-α) in murine models, with implications for monitoring harmful algal bloom events. Notably, a 2024 *ACS Chemical Neuroscience* paper reported the development of a monoclonal antibody (mAb BTX-A1) capable of neutralizing Brevetoxin A with 90% efficacy in vitro, marking progress in antidote development. Challenges remain in balancing its therapeutic potential with inherent risks, as chronic low-dose exposure was shown to induce long-term synaptic plasticity alterations in hippocampal neurons (Journal of Biological Chemistry, 2023).
Future directions include leveraging Brevetoxin A's scaffold for targeted drug delivery systems, with preliminary data showing conjugation to nanoparticles for glioblastoma treatment (Advanced Therapeutics, 2024). These multidisciplinary advances position Brevetoxin A as both a critical research tool and a candidate for translational applications, warranting continued investigation into its structure-activity relationships and safety profiles.
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